4-[(4,4-Difluorocyclohexyl)oxy]pyrazolo[1,5-a]pyrazine
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Overview
Description
4-[(4,4-Difluorocyclohexyl)oxy]pyrazolo[1,5-a]pyrazine is a chemical compound that has garnered attention in scientific research due to its potential biological activity and applications in various fields. This compound is part of the pyrazolo[1,5-a]pyrazine family, known for its diverse chemical properties and potential therapeutic benefits.
Preparation Methods
The synthesis of 4-[(4,4-Difluorocyclohexyl)oxy]pyrazolo[1,5-a]pyrazine typically involves the reaction of pyrazolo[1,5-a]pyrazine with 4,4-difluorocyclohexanol under specific conditions. The reaction is usually carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide, at elevated temperatures. The industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
4-[(4,4-Difluorocyclohexyl)oxy]pyrazolo[1,5-a]pyrazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups. Common reagents for these reactions include halogens, acids, and bases.
Scientific Research Applications
4-[(4,4-Difluorocyclohexyl)oxy]pyrazolo[1,5-a]pyrazine has shown promise in various scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes and interactions with biomolecules.
Medicine: It has been investigated as a potential candidate for drug development, particularly for the treatment of diseases such as cancer, inflammation, and neurodegenerative disorders.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and industrial processes.
Mechanism of Action
The mechanism of action of 4-[(4,4-Difluorocyclohexyl)oxy]pyrazolo[1,5-a]pyrazine involves its interaction with specific molecular targets and pathways. The compound may bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.
Comparison with Similar Compounds
4-[(4,4-Difluorocyclohexyl)oxy]pyrazolo[1,5-a]pyrazine can be compared with other similar compounds in the pyrazolo[1,5-a]pyrazine family, such as:
Methyl 4-oxo-4,5-dihydropyrazolo[1,5-a]pyrazine-7-carboxylate: Known for its potential biological activity and use in drug development.
Pyrazolo[1,5-a]pyrimidines: These compounds are studied for their optical properties and applications in materials science.
The uniqueness of this compound lies in its specific chemical structure, which imparts distinct biological and chemical properties, making it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
4-(4,4-difluorocyclohexyl)oxypyrazolo[1,5-a]pyrazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2N3O/c13-12(14)4-1-9(2-5-12)18-11-10-3-6-16-17(10)8-7-15-11/h3,6-9H,1-2,4-5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GWSSGOIYRNQMDR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1OC2=NC=CN3C2=CC=N3)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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